2-(4-methoxyphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, methylphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with 4-methylbenzyl chloride to form 4-methoxyphenyl-4-methylbenzyl ether. This intermediate is then reacted with 2-pyridinecarboxylic acid to form the final product under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-3-YL)ACETAMIDE
- 2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-4-YL)ACETAMIDE
Uniqueness
2-(4-METHOXYPHENOXY)-N-[(4-METHYLPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group significantly influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O3/c1-17-6-8-18(9-7-17)15-24(21-5-3-4-14-23-21)22(25)16-27-20-12-10-19(26-2)11-13-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
PNEGROVUSXMRSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.